N-(hydroxy-PEG2)-N'-(propargyl-PEG4)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(hydroxy-PEG2)-N’-(propargyl-PEG4)-Cy5 is a compound that combines polyethylene glycol (PEG) chains with a Cy5 dye. This compound is often used in biochemical and medical research due to its fluorescent properties, which make it useful for imaging and tracking biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(hydroxy-PEG2)-N’-(propargyl-PEG4)-Cy5 typically involves the following steps:
PEGylation: The attachment of PEG chains to the core molecule. This can be achieved through various chemical reactions, such as esterification or amidation.
Propargylation: Introduction of a propargyl group to the PEG chain, often using propargyl bromide in the presence of a base.
Cy5 Conjugation: The final step involves attaching the Cy5 dye to the PEGylated molecule. This can be done through click chemistry, where the alkyne group of the propargyl-PEG reacts with an azide-functionalized Cy5 dye.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, ensuring high purity and yield. This might include:
Optimization of reaction conditions: Temperature, solvent, and catalyst optimization.
Purification processes: Techniques such as chromatography and crystallization to obtain a pure product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(hydroxy-PEG2)-N’-(propargyl-PEG4)-Cy5 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of any carbonyl groups present in the molecule.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
N-(hydroxy-PEG2)-N’-(propargyl-PEG4)-Cy5 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in imaging techniques to track cellular processes.
Medicine: Utilized in diagnostic imaging and targeted drug delivery.
Industry: Applied in the development of biosensors and other analytical tools.
Wirkmechanismus
The mechanism by which N-(hydroxy-PEG2)-N’-(propargyl-PEG4)-Cy5 exerts its effects is primarily through its fluorescent properties. The Cy5 dye absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for visualization of the compound in biological systems. The PEG chains enhance solubility and biocompatibility, while the propargyl group allows for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(hydroxy-PEG2)-N’-(propargyl-PEG4)-Cy3: Similar structure but with a Cy3 dye, which has different fluorescent properties.
N-(hydroxy-PEG2)-N’-(propargyl-PEG4)-FITC: Uses fluorescein isothiocyanate (FITC) instead of Cy5, offering different excitation and emission wavelengths.
Uniqueness
N-(hydroxy-PEG2)-N’-(propargyl-PEG4)-Cy5 is unique due to its specific combination of PEG chains, propargyl group, and Cy5 dye, which provides a balance of solubility, functionalization potential, and fluorescent properties.
Eigenschaften
Molekularformel |
C42H57ClN2O7 |
---|---|
Molekulargewicht |
737.4 g/mol |
IUPAC-Name |
2-[2-[2-[2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride |
InChI |
InChI=1S/C42H57N2O7.ClH/c1-6-23-46-27-31-50-33-34-51-32-29-48-25-21-44-38-17-13-11-15-36(38)42(4,5)40(44)19-9-7-8-18-39-41(2,3)35-14-10-12-16-37(35)43(39)20-24-47-28-30-49-26-22-45;/h1,7-19,45H,20-34H2,2-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MXPPWWDNHJQAKX-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCO)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCO)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.